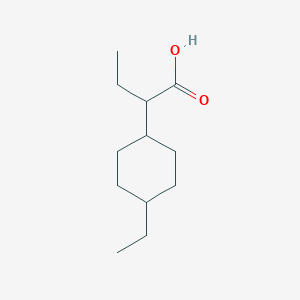
N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of Acetamide Group: The acetamide group is introduced by reacting the benzothiazole core with an appropriate acylating agent.
Introduction of Phenylethylamine Moiety: The phenylethylamine moiety is attached via a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or phenylethylamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Phenylethylamine Derivatives: Compounds such as amphetamine and phenylephrine.
Uniqueness
N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole or phenylethylamine derivatives.
Properties
Molecular Formula |
C17H18ClN3OS |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N-(2-amino-2-phenylethyl)-2-(1,2-benzothiazol-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H17N3OS.ClH/c18-14(12-6-2-1-3-7-12)11-19-17(21)10-15-13-8-4-5-9-16(13)22-20-15;/h1-9,14H,10-11,18H2,(H,19,21);1H |
InChI Key |
CXMCCVFBDXNEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CC2=NSC3=CC=CC=C32)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


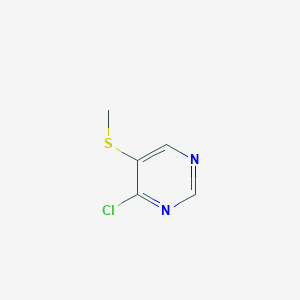
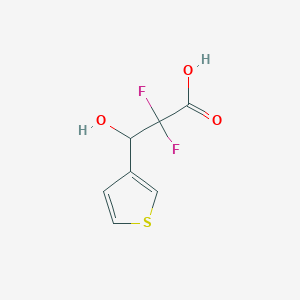
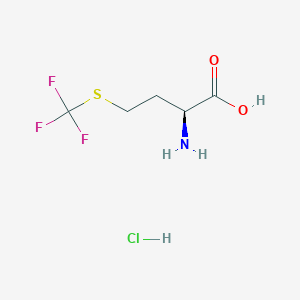
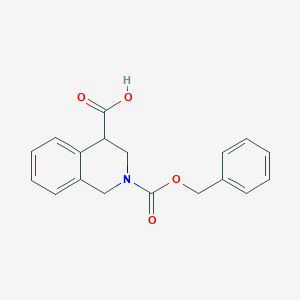

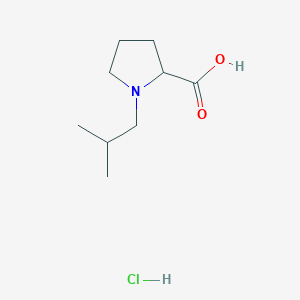
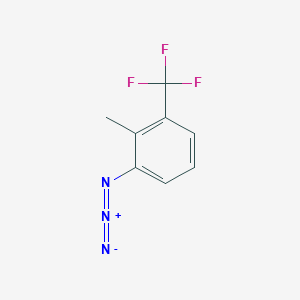
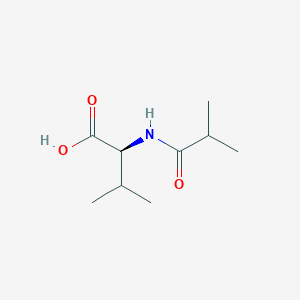
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)



![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)
